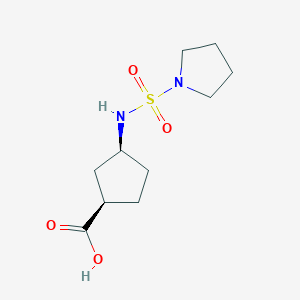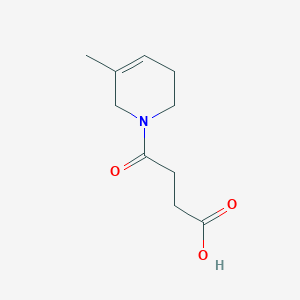
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, also known as PCSK9 inhibitor, is a type of drug used to treat high cholesterol levels in the blood. It works by inhibiting the activity of PCSK9, a protein that regulates the number of low-density lipoprotein (LDL) receptors in the liver. By reducing the activity of PCSK9, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves the inhibition of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, a protein that regulates the number of LDL receptors in the liver. By reducing the activity of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid are primarily related to its ability to reduce LDL cholesterol levels in the blood. By increasing the number of LDL receptors in the liver, the drug helps to remove more LDL cholesterol from the bloodstream, which can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid for lab experiments is its specificity for (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition. This allows researchers to study the effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition on LDL cholesterol levels and cardiovascular risk without the confounding effects of other drugs or interventions. However, the complexity of the synthesis process and the cost of the drug may limit its use in some research settings.
Future Directions
There are several future directions for research on (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, including:
1. Further studies on the safety and efficacy of the drug in different patient populations, including those with familial hypercholesterolemia and other genetic conditions.
2. Development of new formulations and delivery methods that improve the bioavailability and reduce the cost of the drug.
3. Investigation of the long-term effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition on cardiovascular outcomes and mortality.
4. Exploration of the potential of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition in combination with other lipid-lowering therapies, such as statins and ezetimibe.
5. Studies on the role of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid in other physiological processes, such as inflammation and immune function, and the potential for (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition in these areas.
Synthesis Methods
The synthesis of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps, including the reaction of cyclopentanone with sodium methoxide, the addition of pyrrolidine and sulfonyl chloride, and the final step of purification using column chromatography. The process is complex and requires specialized knowledge and equipment.
Scientific Research Applications
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid has been extensively studied in scientific research for its potential to treat high cholesterol levels in the blood. Clinical trials have shown that the drug is effective in reducing LDL cholesterol levels by up to 60%, making it a promising treatment option for patients with hypercholesterolemia.
properties
IUPAC Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)8-3-4-9(7-8)11-17(15,16)12-5-1-2-6-12/h8-9,11H,1-7H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMJXBINWEKHY-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)



![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)